![molecular formula C12H11F17NO5PS B12067768 {2-[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]ethyl}phosphonic acid CAS No. 57670-47-0](/img/structure/B12067768.png)
{2-[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]ethyl}phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]ethyl}phosphonic acid is a complex organofluorine compound. It is characterized by the presence of a long perfluorinated alkyl chain, a sulfonyl group, and a phosphonic acid group. This unique structure imparts the compound with distinct physicochemical properties, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]ethyl}phosphonic acid typically involves multiple steps. One common approach is the reaction of a perfluorooctane sulfonyl chloride with an ethylamine derivative, followed by the introduction of the phosphonic acid group through a phosphonation reaction. The reaction conditions often require the use of polar aprotic solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help in achieving consistent product quality. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate the desired compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
{2-[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]ethyl}phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonyl and phosphonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonyl and phosphonic acid groups under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted phosphonic acid derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry
In chemistry, {2-[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]ethyl}phosphonic acid is used as a building block for the synthesis of advanced materials, including fluorinated polymers and surfactants. Its unique structure imparts hydrophobic and oleophobic properties to these materials.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a drug delivery agent due to its ability to interact with biological membranes. Its phosphonic acid group can facilitate binding to specific molecular targets, enhancing the efficacy of therapeutic agents.
Industry
In industrial applications, this compound is used in the formulation of specialty coatings and lubricants. Its perfluorinated chain provides excellent chemical resistance and low surface energy, making it suitable for use in harsh environments.
Mécanisme D'action
The mechanism of action of {2-[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]ethyl}phosphonic acid involves its interaction with specific molecular targets through its phosphonic acid group. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The perfluorinated chain enhances the compound’s ability to penetrate lipid membranes, facilitating its delivery to target sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Perfluorooctane sulfonic acid (PFOS)
- Perfluorooctanoic acid (PFOA)
- Perfluorobutanesulfonic acid (PFBS)
Uniqueness
Compared to similar compounds, {2-[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]ethyl}phosphonic acid possesses a unique combination of a perfluorinated chain, a sulfonyl group, and a phosphonic acid group. This combination imparts distinct physicochemical properties, such as enhanced chemical stability, hydrophobicity, and the ability to interact with specific molecular targets, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
57670-47-0 |
|---|---|
Formule moléculaire |
C12H11F17NO5PS |
Poids moléculaire |
635.23 g/mol |
Nom IUPAC |
2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethylphosphonic acid |
InChI |
InChI=1S/C12H11F17NO5PS/c1-2-30(3-4-36(31,32)33)37(34,35)12(28,29)10(23,24)8(19,20)6(15,16)5(13,14)7(17,18)9(21,22)11(25,26)27/h2-4H2,1H3,(H2,31,32,33) |
Clé InChI |
MAUCXBYHFIMABR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCP(=O)(O)O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



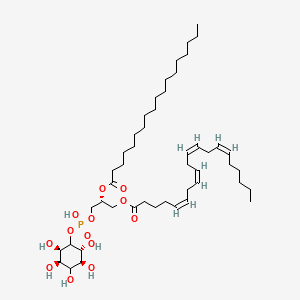

![Phosphonic acid, [3-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]propyl]-, diethyl ester](/img/structure/B12067706.png)
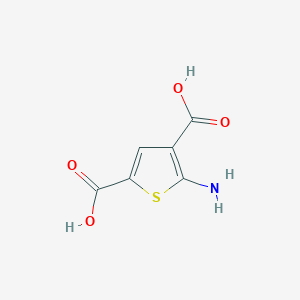
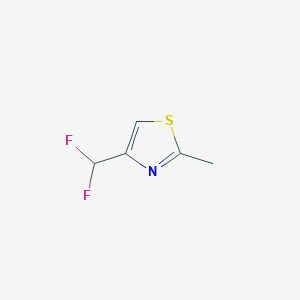

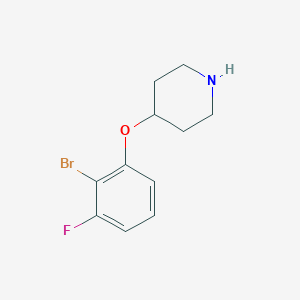
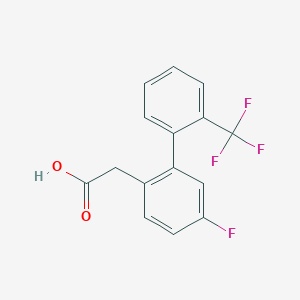
![[2-Bromo-5-(2-ethoxyethoxy)phenyl]methanamine](/img/structure/B12067741.png)


![4-[(5-Bromo-2-chlorophenoxy)methyl]oxane](/img/structure/B12067762.png)

